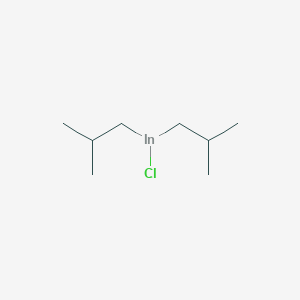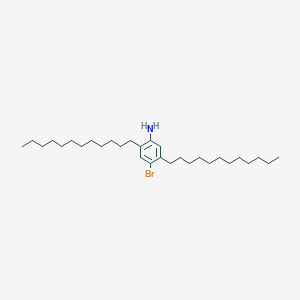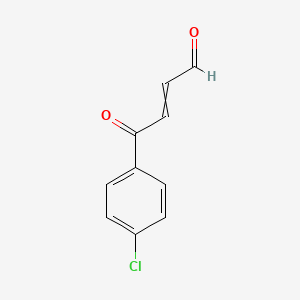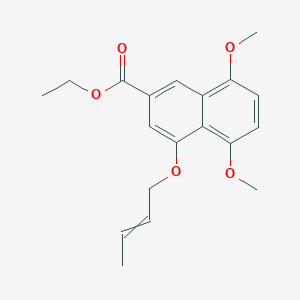![molecular formula C19H22N2O3 B12545147 N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide CAS No. 656261-27-7](/img/structure/B12545147.png)
N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide is a synthetic organic compound characterized by its complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylbutanoic acid with 4-aminophenyl-3-oxopropanoic acid under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl groups may interact with hydrophobic pockets within proteins, affecting their conformation and function.
Comparación Con Compuestos Similares
N-[4-(hydroxyamino)phenyl]acetamide: Similar structure but with a shorter carbon chain.
4-phenylbutanamide: Lacks the hydroxyamino and oxopropyl groups.
N-(4-hydroxyphenyl)acetamide: Known for its analgesic properties.
Uniqueness: N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide is unique due to the presence of both hydroxyamino and oxopropyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
656261-27-7 |
|---|---|
Fórmula molecular |
C19H22N2O3 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide |
InChI |
InChI=1S/C19H22N2O3/c22-18(8-4-7-15-5-2-1-3-6-15)20-17-12-9-16(10-13-17)11-14-19(23)21-24/h1-3,5-6,9-10,12-13,24H,4,7-8,11,14H2,(H,20,22)(H,21,23) |
Clave InChI |
HPUDPTOVKTZESW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl](/img/structure/B12545086.png)

![2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid](/img/structure/B12545098.png)
![N,N-Dimethyl-4-[2-(pyridin-4-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B12545104.png)
![1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B12545106.png)
![Diethyl [bis(4-methylphenyl)methyl]phosphonate](/img/structure/B12545119.png)
![(2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid](/img/structure/B12545122.png)

![Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane](/img/structure/B12545128.png)




